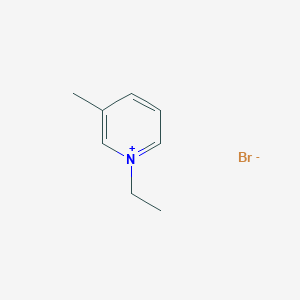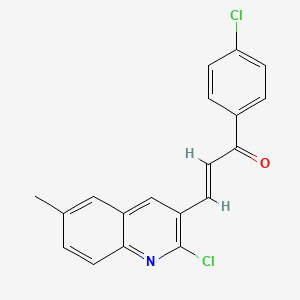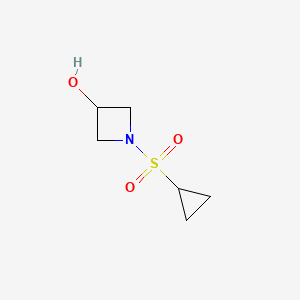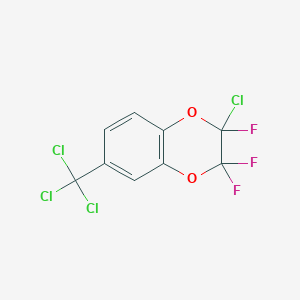
1,2,3-Trichloro-4-isopropylbenzene, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Trichloro-4-isopropylbenzene (TCIPB) is an aromatic compound with a wide range of applications in the laboratory. It is a colorless liquid with a sweet odor, and can be found in a variety of solvents and reagents. It is widely used in scientific research, and has been found to have a number of biochemical and physiological effects.
作用機序
1,2,3-Trichloro-4-isopropylbenzene, 95% acts as a catalyst in a variety of chemical reactions. It acts as an electron donor and can facilitate the transfer of electrons between two molecules. This allows for the formation of new chemical bonds and the synthesis of new compounds. Additionally, it can act as a proton transfer agent, allowing for the transfer of protons between molecules.
Biochemical and Physiological Effects
1,2,3-Trichloro-4-isopropylbenzene, 95% has been found to have a number of biochemical and physiological effects. It has been found to have antifungal properties and can inhibit the growth of certain fungi. Additionally, it has been found to have antibacterial properties and can inhibit the growth of certain bacteria. It has also been found to have anti-inflammatory properties and can reduce inflammation in the body. Finally, it has been found to have antioxidant properties and can reduce oxidative stress in the body.
実験室実験の利点と制限
The use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in laboratory experiments has a number of advantages. It is a relatively inexpensive reagent and is widely available. Additionally, it is a relatively safe reagent and is not highly toxic. Finally, it is a relatively stable reagent and is not easily degraded.
The use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in laboratory experiments also has a number of limitations. It is a relatively volatile reagent and can easily evaporate. Additionally, it is a relatively reactive reagent and can easily react with other compounds. Finally, it is a relatively slow reagent and can take a long time to complete a reaction.
将来の方向性
There are a number of possible future directions for the use of 1,2,3-Trichloro-4-isopropylbenzene, 95% in scientific research. It could be used as a reagent in the synthesis of new compounds and pharmaceuticals. Additionally, it could be used as a catalyst in the synthesis of agrochemicals and other industrial chemicals. It could also be used as a solvent in organic synthesis and as a proton transfer agent in various chemical reactions. Finally, it could be used to study the biochemical and physiological effects of 1,2,3-Trichloro-4-isopropylbenzene, 95% on the body.
合成法
1,2,3-Trichloro-4-isopropylbenzene, 95% is synthesized from the reaction of 4-isopropylbenzene and chlorine gas. The reaction is initiated by the addition of chlorine gas to 4-isopropylbenzene in a reaction vessel. This reaction creates a mixture of 1,2,3-trichloro-4-isopropylbenzene and other byproducts. The reaction is then quenched with water to stop the reaction and remove the byproducts. The resulting product is then purified and concentrated to obtain a 95% pure 1,2,3-Trichloro-4-isopropylbenzene, 95% solution.
科学的研究の応用
1,2,3-Trichloro-4-isopropylbenzene, 95% has a wide range of applications in scientific research. It is used as a reagent in laboratory experiments, and can be used to synthesize a variety of compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals. Additionally, it is used as a solvent in organic synthesis and as a catalyst in various chemical reactions.
特性
IUPAC Name |
1,2,3-trichloro-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl3/c1-5(2)6-3-4-7(10)9(12)8(6)11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEXQJPBBBSMBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-4-[(Tritylthio)methyl]oxazolidine-2,5-dione](/img/structure/B6325962.png)











